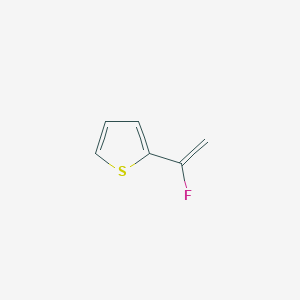

2-(1-氟乙烯基)噻吩

描述

Synthesis Analysis

Thiophene derivatives are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Experimental and theoretical studies of 2-(2-Nitrovinyl) thiophene were conducted using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis and electronic absorption spectra .Chemical Reactions Analysis

Thiophenes undergo a variety of reactions. For example, they can undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide . In addition, thiophenes can be synthesized from 1,3-butadiynes via a reaction initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .科学研究应用

Organic Semiconductors

2-(1-Fluorovinyl)thiophene: is a valuable compound in the development of organic semiconductors . Its molecular structure allows for efficient charge transport, which is crucial for high-performance organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The electron-withdrawing fluorovinyl group can potentially lower the HOMO-LUMO gap, enhancing the semiconductor’s performance.

Organic Field-Effect Transistors (OFETs)

In OFETs, 2-(1-Fluorovinyl)thiophene derivatives can be used to create p-type or n-type semiconducting layers due to their ability to transport holes or electrons efficiently . The fluorine atoms may improve the material’s stability and its electrical properties, making it suitable for flexible electronics.

Organic Light-Emitting Diodes (OLEDs)

The compound’s potential use in OLEDs lies in its ability to emit light when an electric current is applied . It can serve as a component of the emissive layer in OLEDs, where the fine-tuning of its electronic properties through chemical modification could lead to efficient and stable blue-light emission, a challenging area in OLED research.

Medicinal Chemistry

Thiophene derivatives, including 2-(1-Fluorovinyl)thiophene , exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The introduction of a fluorovinyl group could potentially enhance these properties by affecting the molecule’s interaction with biological targets.

Corrosion Inhibitors

In material science, thiophene derivatives are known to act as corrosion inhibitors . The incorporation of a 2-(1-Fluorovinyl) group into thiophene could improve its efficacy in protecting metals against corrosion, particularly in harsh industrial environments.

Fluorescent Biomarkers

Fluorescent thiophene-based materials, including those modified with fluorovinyl groups, can be used as biomarkers due to their bright and stable fluorescence . These compounds can be attached to biological molecules to study various biological processes, including enzyme reactions and cellular tracking.

未来方向

Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have a prominent role in the advancement of organic semiconductors . These properties suggest that 2-(1-Fluorovinyl)thiophene and other thiophene-based compounds have promising future directions in both medicinal chemistry and material science.

属性

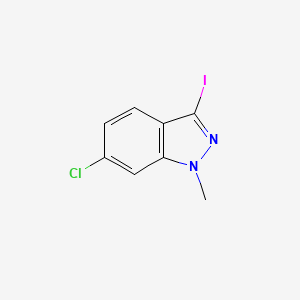

IUPAC Name |

2-(1-fluoroethenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQYQEMIMYOVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CS1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Fluorovinyl)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)